Mirabégrone N-carbamoylglucuronide

Vue d'ensemble

Description

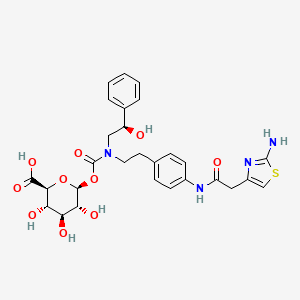

Mirabegron N-carbamoylglucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. This compound is formed through the glucuronidation of mirabegron, a process that enhances its solubility and facilitates its excretion from the body .

Applications De Recherche Scientifique

Mirabegron N-carbamoylglucuronide has several scientific research applications, including:

Pharmacokinetics: Studying the metabolism and excretion of mirabegron in the body.

Drug Development: Understanding the metabolic pathways of mirabegron can aid in the development of new drugs with similar mechanisms of action.

Toxicology: Investigating the safety and potential side effects of mirabegron and its metabolites.

Mécanisme D'action

Target of Action

Mirabegron is a beta-3 adrenergic agonist . It primarily targets the beta-3 adrenergic receptors (β3-AR) , which are predominantly found in the smooth muscle of the bladder . These receptors play a crucial role in the regulation of bladder function .

Mode of Action

Mirabegron interacts with its targets, the β3-AR, by activating them . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased .

Biochemical Pathways

The activation of β3-AR by Mirabegron leads to the relaxation of the detrusor smooth muscle, which is a key component in the urinary bladder fill-void cycle . This action increases the bladder’s storage capacity, thereby alleviating symptoms of overactive bladder .

Pharmacokinetics

Mirabegron is extensively metabolized, with one of the most important clearance pathways being direct glucuronidation . In humans, several metabolites have been identified, including Mirabegron N-carbamoylglucuronide . The pharmacokinetic profile of Mirabegron has been characterized in healthy subjects, with studies showing that maximum plasma concentrations were reached at approximately 2.8–4.0 hours post-dose . Mirabegron also showed a more than dose-proportional increase in plasma exposure at single doses of 25–100 mg and approximately dose-proportional at high doses of 300 and 400 mg . It was also found to accumulate twofold upon once-daily dosing relative to single-dose data .

Result of Action

The activation of β3-AR by Mirabegron and the subsequent relaxation of the detrusor smooth muscle leads to an increase in bladder capacity . This results in the alleviation of symptoms associated with overactive bladder, such as urinary frequency, urgency, and incontinence .

Analyse Biochimique

Cellular Effects

Mirabegron has been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Mirabegron, its parent compound, is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder

Metabolic Pathways

Mirabegron is extensively metabolized via a number of mechanisms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mirabegron N-carbamoylglucuronide involves the glucuronidation of mirabegron. This reaction typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to mirabegron . The specific UGTs involved in this process include UGT2B7, UGT1A3, and UGT1A8 .

Industrial Production Methods

Industrial production of Mirabegron N-carbamoylglucuronide is not commonly practiced, as it is primarily a metabolite formed in vivo. the synthesis of mirabegron itself can be achieved through a series of chemical reactions starting from ®-styrene epoxide, involving regioselective reductive amination and amidation .

Analyse Des Réactions Chimiques

Types of Reactions

Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The glucuronidation process that forms Mirabegron N-carbamoylglucuronide typically involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts . The reaction conditions are generally mild, occurring at physiological pH and temperature.

Major Products Formed

The primary product formed from the glucuronidation of mirabegron is Mirabegron N-carbamoylglucuronide. Other metabolites of mirabegron include mirabegron O-glucuronide and N-glucuronide .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxo-mirabegron N-carbamoylglucuronide: Another metabolite of mirabegron formed through oxidation and glucuronidation.

Mirabegron O-glucuronide: A metabolite formed through the glucuronidation of the hydroxyl group on mirabegron.

Mirabegron N-glucuronide: A metabolite formed through the glucuronidation of the amine group on mirabegron.

Uniqueness

Mirabegron N-carbamoylglucuronide is unique in its specific glucuronidation pattern, which involves the carbamoyl group. This specific modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites of mirabegron .

Activité Biologique

Mirabegron N-carbamoylglucuronide is a significant metabolite of Mirabegron, a selective β3-adrenergic receptor agonist primarily used in the treatment of overactive bladder (OAB). Understanding the biological activity of this compound is essential for evaluating its pharmacological effects and potential therapeutic applications.

Overview of Mirabegron

Mirabegron (chemical formula: C22H29N3O2) functions by activating β3-adrenergic receptors located in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity. This mechanism results in reduced urinary frequency and urgency, making it an effective treatment for OAB symptoms .

Metabolism and Formation of N-Carbamoylglucuronide

Upon administration, Mirabegron undergoes extensive hepatic metabolism, primarily through glucuronidation, which is facilitated by UDP-glucuronosyltransferases (UGTs) such as UGT2B7, UGT1A3, and UGT1A8. The major metabolic pathways include:

- Amide Hydrolysis : Producing metabolites M5, M16, and M17.

- Glucuronidation : Leading to several glucuronide metabolites including mirabegron O-glucuronide, N-glucuronide, and N-carbamoylglucuronide (M12) .

Clinical Implications

The clinical implications of N-carbamoylglucuronide primarily relate to its role in the pharmacokinetics and efficacy of Mirabegron. Understanding how this metabolite behaves in vivo can inform dosing strategies and potential side effects.

Data Table: Metabolic Pathways of Mirabegron

| Metabolite | Pathway | Enzymes Involved |

|---|---|---|

| Unchanged Mirabegron | Parent compound | - |

| M5 (Amide Hydrolysis) | Amide Hydrolysis | - |

| M12 (N-Carbamoylglucuronide) | Glucuronidation | UGT2B7, UGT1A3, UGT1A8 |

| M11 (O-Glucuronide) | Glucuronidation | UGT2B7 |

| M13 (N-Glucuronide) | Glucuronidation | UGT2B7 |

Case Studies and Research Findings

Several clinical studies have evaluated the efficacy and safety of Mirabegron in treating OAB. While specific studies on N-carbamoylglucuronide are scarce, findings from research on Mirabegron provide insight into its metabolites' roles:

- Phase III Trials : In trials involving over 10,500 patients with OAB, Mirabegron demonstrated significant improvements in urinary symptoms compared to placebo and was well-tolerated with minimal adverse effects .

- Pharmacokinetic Studies : Research indicates that the pharmacokinetics of Mirabegron show a dose-dependent increase in plasma concentrations, suggesting that metabolites like N-carbamoylglucuronide may influence therapeutic outcomes .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLOKJZIHTWZDZ-FBZAMZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-67-2 | |

| Record name | Mirabegron N-carbamoylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON N-CARBAMOYLGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.